molecular formula C18H19NO B093077 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one CAS No. 19132-98-0

3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B093077
CAS RN: 19132-98-0
M. Wt: 265.3 g/mol
InChI Key: WDFJWHWYPOZAQG-MDWZMJQESA-N
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Description

The compound “3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one” is a chalcone derivative . Chalcones are a class of compounds with strong electron donor-acceptor interactions, where the donor and acceptor moieties are separated by a keto-vinyl bridge .


Molecular Structure Analysis

The molecular structure of this compound has been characterized on the basis of spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data .


Physical And Chemical Properties Analysis

The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield of similar compounds have been investigated . A significant red shift was observed in the emission spectrum compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .

Mechanism of Action

The compound exhibits photophysical properties due to intramolecular charge transfer (ICT) . The ICT state depends mainly on the substituent effect, solvent polarity, and temperature .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one can be achieved through a multi-step reaction pathway involving the condensation of an appropriate aldehyde with a primary amine followed by a series of reactions to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "4-(dimethylamino)benzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of sodium ethoxide to form 3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-ol.", "Step 2: Conversion of the intermediate product to the corresponding enone by treatment with acetic anhydride and sulfuric acid.", "Step 3: Cyclization of the enone with sodium hydroxide in water to form the final product, 3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one." ] }

CAS RN

19132-98-0

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H19NO/c1-14-4-9-16(10-5-14)18(20)13-8-15-6-11-17(12-7-15)19(2)3/h4-13H,1-3H3/b13-8+

InChI Key

WDFJWHWYPOZAQG-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C

SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Q & A

Q1: What is the spatial configuration of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one as determined by the study?

A1: The research paper confirms that the molecule adopts an E configuration, indicating a trans arrangement around the double bond. This is evidenced by the C—C=C—C torsion angle of 173.8 (3)°, which is close to 180° [].

Q2: Does the study mention any intermolecular interactions observed in the crystal structure of (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one?

A2: Yes, the study found weak intermolecular C—H⋯π interactions present within the crystal structure []. These interactions likely contribute to the overall packing and stability of the molecules in the solid state.

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